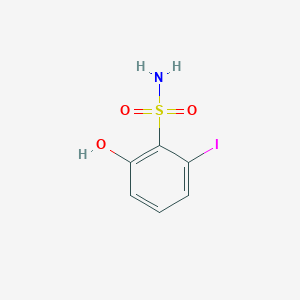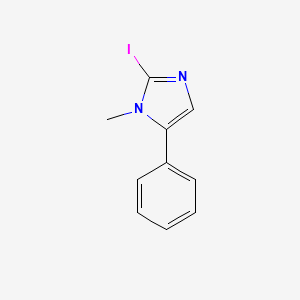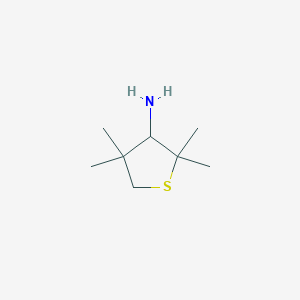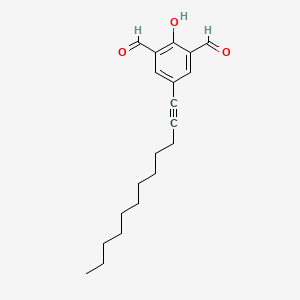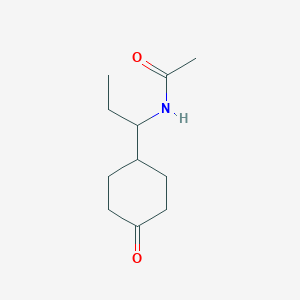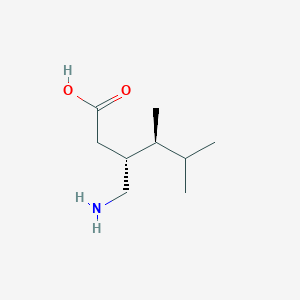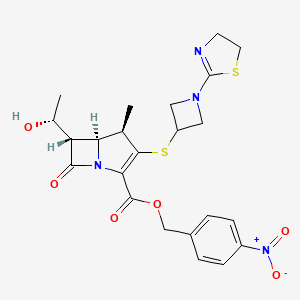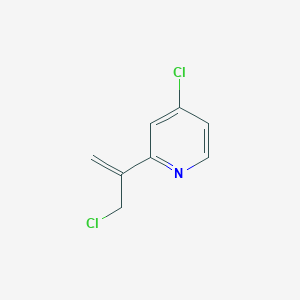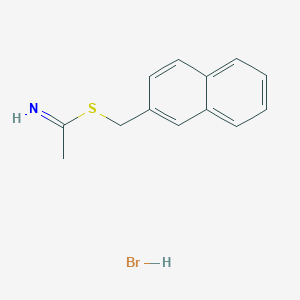
6-Bromohexyl Phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromohexyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C6H13BrCl2O2P. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its reactivity and is utilized in the preparation of other organophosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromohexyl Phosphorodichloridate can be synthesized through the reaction of 6-bromohexanol with phosphorus oxychloride (POCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction is as follows:
C6H13BrOH+POCl3→C6H13BrCl2O2P+HCl
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and other contaminants.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process may include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Bromohexyl Phosphorodichloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-bromohexanol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Hydrolysis: Typically occurs in aqueous solutions or under acidic/basic conditions.
Oxidation and Reduction: Various oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phosphates and corresponding nucleophiles.
Hydrolysis: Yields 6-bromohexanol and phosphoric acid derivatives.
Oxidation and Reduction: Can produce various oxidized or reduced phosphorus compounds.
Scientific Research Applications
6-Bromohexyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as an intermediate in various chemical reactions.
Biology: Investigated for its potential use in modifying biological molecules, such as proteins and nucleic acids.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromohexyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is due to the presence of the electrophilic phosphorus atom, which can be attacked by nucleophiles such as amines, thiols, and hydroxyl groups.
Comparison with Similar Compounds
6-Bromohexanol: Similar structure but lacks the dichlorophosphate group.
Hexylphosphonic Acid: Contains a phosphonic acid group instead of the dichlorophosphate group.
6-Chlorohexyldichlorophosphate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: 6-Bromohexyl Phosphorodichloridate is unique due to its combination of a bromine atom and a dichlorophosphate group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific chemical synthesis and industrial applications.
Properties
Molecular Formula |
C6H12BrCl2O2P |
|---|---|
Molecular Weight |
297.94 g/mol |
IUPAC Name |
1-bromo-6-dichlorophosphoryloxyhexane |
InChI |
InChI=1S/C6H12BrCl2O2P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2 |
InChI Key |
IMFDJMQHHQGQIU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCBr)CCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3R,4R)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8460929.png)
![[1,2,3]Triazol-2-yl-acetic acid hydrazide](/img/structure/B8460940.png)

